molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3

4-Butyl-2-methylaniline

Cat. No.: B126901
CAS No.: 72072-16-3
M. Wt: 163.26 g/mol
InChI Key: JTXOXRXZCAMPHL-UHFFFAOYSA-N
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Description

4-Butyl-2-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the aniline ring is substituted with a butyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Mechanism of Action

Target of Action

The primary target of 4-Butyl-2-methylaniline is cytochrome P450 , a group of enzymes found in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

This compound acts as a substrate for cytochrome P450 As a substrate, it interacts with the enzyme, leading to its transformation through a series of biochemical reactions

Biochemical Pathways

The interaction of this compound with cytochrome P450 leads to its sulfonation . This process results in the formation of 20-hete , a potent inhibitor of arachidonic acid metabolism . Arachidonic acid metabolism is a crucial biochemical pathway involved in the production of prostaglandins, which play key roles in inflammation and other physiological processes.

Pharmacokinetics

Its interaction with cytochrome p450 suggests that it undergoesmetabolic transformation in the liver . The impact of these properties on the bioavailability of this compound is currently unclear and may require further investigation.

Result of Action

The sulfonation of this compound leads to the formation of 20-hete, which inhibits arachidonic acid metabolism . This can potentially affect a range of physiological processes, including inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylaniline typically involves the alkylation of 2-methylaniline with butyl halides under basic conditions. A common method includes:

    Friedel-Crafts Alkylation: This involves the reaction of 2-methylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones or nitroso compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • 2-Methyl-4-butylaniline
  • 4-Butyl-2-methylphenylamine
  • 4-Butyl-2-methylbenzenamine

Comparison: 4-Butyl-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOXRXZCAMPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342013
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-16-3
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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